Functional 5-HT3 Antagonism of Indisetron (N-3389) Exceeds Granisetron and Ondansetron by Over 20-Fold in In Vivo Bradycardia Assay
Indisetron (N-3389), the 7-endo-indazole-3-carboxamide derivative of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, demonstrates 5-HT3 receptor antagonistic activity over 20 times greater than granisetron or ondansetron in the 2-methyl-5-HT-induced bradycardia functional assay in rats [1]. In radioligand binding, N-3389 shows a pKi of 8.77 at 5-HT3 receptors. For reference, granisetron and ondansetron display pKi values of 9.15 and 8.70 respectively in rat cortical membranes using [3H]GR65630 displacement [2]. The functional superiority of N-3389 in vivo (ED50 = 0.73 μg/kg i.v.; 38 μg/kg p.o.) despite comparable binding affinity suggests a differentiated pharmacological profile potentially attributable to its dual 5-HT3/5-HT4 antagonism or distinct pharmacokinetic behavior [1].
| Evidence Dimension | 5-HT3 receptor functional antagonism (2-Me-5-HT-induced bradycardia in rats) |
|---|---|
| Target Compound Data | N-3389: ED50 = 0.73 μg/kg i.v., 38 μg/kg p.o.; pKi = 8.77 (radioligand binding); IC50 = 3.2 × 10⁻⁸ M (guinea-pig ileum contraction) |
| Comparator Or Baseline | Granisetron and ondansetron: >20-fold lower functional antagonistic activity in the same bradycardia assay. Granisetron pKi = 9.15; Ondansetron pKi = 8.70 |
| Quantified Difference | >20-fold higher functional anti-5-HT3 activity of N-3389 vs. granisetron and ondansetron in the 2-Me-5-HT-induced bradycardia model |
| Conditions | In vivo rat model (2-Me-5-HT-induced bradycardia); in vitro radioligand binding ([3H]GR65630 displacement in rat cortical membranes); ex vivo guinea-pig ileum longitudinal muscle myenteric plexus preparation |
Why This Matters
For procurement decisions in 5-HT3 antagonist development programs, the 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane scaffold offers access to a chemotype (indisetron-class) with substantially differentiated in vivo potency compared to the most widely prescribed 5-HT3 antagonists, enabling development of next-generation antiemetics with potentially superior efficacy at lower doses.
- [1] Tsukagoshi S, et al. [Introduction of novel anti-emetic agent, indisetron hydrochloride, developed recently in Japan]. Gan To Kagaku Ryoho. 2005;32(4):567-573. PMID: 15853230. View Source
- [2] Akuzawa S, et al. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology. 1995;34(8):995-1002. View Source
